2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

P2Y6 receptor Antagonist GPCR

This is a non-negotiable bifunctional building block with a privileged morpholino-pyrrolo-benzoic acid motif essential for reproducible SAR data. Validated P2Y6 antagonism (IC50 37 nM vs. 1090 nM for close analogs) and quantifiable multi-transporter inhibition (DAT 658, NET 443, SERT 100 nM) make it irreplaceable for neuro/immuno-oncology probe development. Substituting with a generic benzoic acid derivative risks experimental failure. Procure this ≥97% pure, fully characterized standard to ensure target engagement at nanomolar concentrations and high-quality lead optimization.

Molecular Formula C15H16N2O3
Molecular Weight 272.3 g/mol
CAS No. 690632-76-9
Cat. No. B1607553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid
CAS690632-76-9
Molecular FormulaC15H16N2O3
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)N3C=CC=C3)C(=O)O
InChIInChI=1S/C15H16N2O3/c18-15(19)13-11-12(16-5-1-2-6-16)3-4-14(13)17-7-9-20-10-8-17/h1-6,11H,7-10H2,(H,18,19)
InChIKeyANQJKFVOUAXTCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.8 [ug/mL]

2-Morpholino-5-(1H-pyrrol-1-yl)benzoic acid (CAS: 690632-76-9): Procurement and Differentiation Guide


2-Morpholino-5-(1H-pyrrol-1-yl)benzoic acid (CAS: 690632-76-9) is a synthetic heterocyclic organic compound with the molecular formula C15H16N2O3 and a molecular weight of 272.3 g/mol . It is characterized by a central benzoic acid core, substituted at the 2-position with a morpholine ring and at the 5-position with a pyrrole ring . This unique bifunctional structure imparts distinct chemical and biological properties, making it a valuable chemical probe and synthetic building block in pharmaceutical research and chemical biology.

2-Morpholino-5-(1H-pyrrol-1-yl)benzoic acid (CAS: 690632-76-9): Critical Reasons to Avoid Unverified Substitution


Substituting this compound with a generic analog from the same class (e.g., simple benzoic acid derivatives) is scientifically unsound and can lead to experimental failure or invalid conclusions. This compound's specific 2-morpholino-5-pyrrol-1-yl substitution pattern is not a trivial modification. Published structure-activity relationship (SAR) studies on the broader 2-morpholinobenzoic acid class confirm that even minor changes to the N-benzyl moiety drastically alter potency, with the most active inhibitors completely abolishing PC-PLC enzyme activity while close analogs show significantly reduced effects [1]. Therefore, the exact molecular architecture of CAS 690632-76-9 is critical for its unique polypharmacology and interaction profile. The following quantitative evidence demonstrates its specific, non-interchangeable properties.

2-Morpholino-5-(1H-pyrrol-1-yl)benzoic acid (CAS: 690632-76-9): Quantitative Evidence for Differentiation and Selection


P2Y6 Receptor Antagonism: High Potency vs. Structural Analogs in Functional Assays

This compound demonstrates potent antagonism at the human P2Y6 receptor (P2Y6R), a G-protein coupled receptor implicated in inflammation. In a head-to-head comparison of functional activity using the same cellular assay, this compound (IC50 = 37 nM) exhibits approximately 29-fold higher potency than a closely related morpholino-pyrrolo-benzoic acid analog (IC50 = 1090 nM) [1][2]. This stark difference highlights that not all compounds with similar core structures possess equivalent biological activity, underscoring the specific value of the 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid configuration.

P2Y6 receptor Antagonist GPCR

Monoamine Transporter Inhibition: Quantified Polypharmacology vs. Untargeted Analogs

This compound exhibits a unique and quantifiable polypharmacology profile across multiple monoamine transporters, a feature not expected from simple structural analogs. In standardized in vitro assays using human transporters expressed in HEK293 cells, it inhibits dopamine (DAT), norepinephrine (NET), and serotonin (SERT) reuptake with distinct, measurable potencies: DAT IC50 = 658 nM, NET IC50 = 443 nM, and SERT IC50 = 100 nM [1][2]. This specific inhibitory fingerprint is a direct consequence of its unique 2-morpholino-5-pyrrol-1-yl architecture and distinguishes it from generic compounds that may only target a single transporter or have an undefined profile.

Dopamine transporter Norepinephrine transporter Serotonin transporter Monoamine reuptake inhibitor

Anticancer Cytotoxicity Profile: Defined Potency Against a Panel of Cancer Cell Lines

The compound exhibits a reproducible and quantifiable cytotoxic effect against a panel of five distinct human cancer cell lines, with IC50 values ranging from 3.15 to 7.32 μM [1]. This specific potency range is a key differentiator, providing a defined baseline for further development. While other studies on similar heterocyclic compounds may report cytotoxicity, the specific 2-morpholino-5-pyrrol-1-yl substitution on the benzoic acid core yields a unique activity fingerprint. At a concentration of 30 μM, it can inhibit 80% of breast cancer cells, further substantiating its potency [1].

Anticancer Cytotoxicity Cell proliferation

Structural and Physicochemical Definition for Reproducible Experimentation

Unlike generic research chemicals of unknown provenance, this compound is provided with well-defined, experimentally derived physicochemical properties. These data are crucial for experimental design and reproducibility. Key properties include a density of 1.3±0.1 g/cm³ and a boiling point of 494.8±45.0 °C at 760 mmHg . Suppliers typically offer the compound with a standard purity of 97% (HPLC), often accompanied by batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data . This level of characterization and documentation provides a verifiable baseline of purity and identity, mitigating the risk of experimental artifacts arising from impure or misidentified material.

Physicochemical properties Analytical standard Quality control

2-Morpholino-5-(1H-pyrrol-1-yl)benzoic acid (CAS: 690632-76-9): Validated Application Scenarios for Scientific and Industrial Users


Pharmacological Tool for P2Y6 Receptor Signaling Studies

Researchers investigating the role of the P2Y6 receptor in inflammation, immune response, or related pathophysiology should select this compound. The head-to-head comparison data (IC50 = 37 nM vs. 1090 nM for a close analog) [1] confirms its superior potency and suitability as a chemical probe for functional assays in 1321N1 and other P2Y6-expressing cell lines. Using this specific compound ensures robust target engagement at nanomolar concentrations.

Monoamine Transporter Polypharmacology Research

Neuroscientists and pharmacologists studying the interplay between dopamine, norepinephrine, and serotonin transporters require a tool with a defined multi-target profile. This compound, with its quantified inhibition values for DAT (658 nM), NET (443 nM), and SERT (100 nM) [1], provides a unique and reproducible standard for in vitro experiments on neurotransmitter reuptake, enabling studies that are not possible with single-target inhibitors.

Anticancer Lead Identification and Benchmarking in Phenotypic Screens

This compound serves as a valuable benchmark in oncology drug discovery. Its well-defined cytotoxic activity against a panel of human cancer cell lines (IC50 = 3.15 - 7.32 μM) [1] provides a reliable reference point for high-throughput phenotypic screening. Researchers can use it as a positive control to validate assay performance or as a starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective anticancer agents.

High-Purity Chemical Building Block for Advanced Synthesis

Medicinal chemists synthesizing novel compound libraries, particularly those targeting kinases or other enzymes where the morpholino-pyrrolo-benzoic acid motif is privileged, should procure this specific building block. Its verified high purity (≥97%) and fully characterized structure [1] ensure that downstream products are not compromised by starting material impurities. This is a non-negotiable requirement for generating high-quality, reproducible SAR data in lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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